4-(4-Iodobenzoyl)piperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11IN2O2 |
|---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
4-(4-iodobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H11IN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15) |
InChI Key |
ISBIAJVZZFEBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Iodobenzoyl Piperazin 2 One
Strategies for the Construction of the Piperazin-2-one (B30754) Ring System
The formation of the piperazin-2-one scaffold is a critical step in the synthesis of the title compound. Various methodologies have been developed to construct this heterocyclic core, primarily involving cyclization reactions to form the characteristic lactam.
Cyclization Approaches for Lactam Formation
The piperazin-2-one ring is a six-membered lactam that can be synthesized through several cyclization strategies. These methods often involve the formation of an amide bond within a precursor molecule containing the necessary nitrogen and carbon atoms. One common approach involves the cyclization of N-substituted amino acid derivatives or related open-chain precursors. For instance, chiral piperazin-2-one derivatives have been synthesized from ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate by hydrogenation to induce cyclization. google.com
Another strategy involves a domino ring-opening cyclization (DROC) of epoxides with 1,2-ethylenediamines. acs.org This one-pot approach allows for the stereoselective synthesis of 3-substituted piperazin-2-ones. acs.org The reaction proceeds through a sequence of a Knoevenagel reaction, asymmetric epoxidation, and finally the domino ring-opening cyclization. acs.org
Ring Closure Reactions Involving Precursors
Ring closure reactions of appropriately functionalized linear precursors are a cornerstone of piperazin-2-one synthesis. These methods offer versatility in introducing substituents onto the piperazine (B1678402) ring. For example, a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields. thieme-connect.com This one-pot process facilitates the formation of three new bonds. thieme-connect.com
Photoredox catalysis has also emerged as a powerful tool for constructing the piperazine ring. The photoredox CLAP (CarboxyLic Amine Protocol) involves the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines. mdpi.com Similarly, the stannyl (B1234572) amine protocol (SnAP) provides a convergent method for synthesizing piperazines from aldehydes. mdpi.com
Introduction of the 4-Iodobenzoyl Moiety
Once the piperazin-2-one ring system is established, the next key step is the introduction of the 4-iodobenzoyl group at the N4 position. This is typically achieved through acylation reactions.
Acylation Reactions with 4-Iodobenzoyl Precursors (e.g., 4-Iodobenzoyl Chloride)
The most direct method for introducing the 4-iodobenzoyl group is the acylation of the piperazin-2-one nitrogen with a reactive 4-iodobenzoyl precursor, most commonly 4-iodobenzoyl chloride. sigmaaldrich.com This electrophilic acylating agent readily reacts with the secondary amine of the piperazin-2-one ring to form the desired amide bond. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. prepchem.comnih.gov
For example, the synthesis of N-(4-iodobenzoyl)piperidine, a structurally related compound, involves the portionwise addition of 4-iodobenzoyl chloride to piperidine (B6355638) in the presence of triethylamine at 0°C, followed by stirring at room temperature. prepchem.com Similar conditions can be adapted for the acylation of piperazin-2-one. The choice of solvent can vary, with common options including tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). nih.gov
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| Piperazin-2-one | 4-Iodobenzoyl chloride | Triethylamine | Dichloromethane | 4-(4-Iodobenzoyl)piperazin-2-one |
| Piperidine | 4-Iodobenzoyl chloride | Triethylamine | N/A | N-(4-Iodobenzoyl)piperidine prepchem.com |
| Piperazine | 2,3-Dichlorobenzoyl chloride | Caesium carbonate | Tetrahydrofuran | 1-(2,3-Dichlorobenzoyl)piperazine nih.gov |
Alternative Coupling Procedures for Amide Bond Formation
While acylation with acid chlorides is a robust method, alternative amide bond formation strategies can also be employed. researchgate.net These methods often utilize coupling reagents to activate the carboxylic acid (4-iodobenzoic acid) for reaction with the amine (piperazin-2-one). researchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net
These coupling reactions provide a milder alternative to the use of acid chlorides and can be advantageous when dealing with sensitive substrates. researchgate.net The general principle involves the activation of the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.
For the acylation step, the stoichiometry of the base is important. An excess of a tertiary amine base like triethylamine is often used to ensure complete neutralization of the generated acid. prepchem.com The reaction temperature is also a critical factor; starting the reaction at a lower temperature (e.g., 0°C) and then allowing it to warm to room temperature can help to control the initial exothermicity of the reaction. prepchem.com
In the context of piperazinone ring formation, optimization can be more complex. For instance, in the cascade synthesis from chloro allenylamide, the choice of the palladium catalyst and the addition of a silver salt were found to significantly improve the yield. thieme-connect.com Similarly, in photoredox-catalyzed reactions, the selection of the photocatalyst and solvent system is critical for achieving high efficiency. mdpi.com
Careful purification of the final product, often by column chromatography, is necessary to remove any unreacted starting materials and byproducts, leading to a higher purity of the desired compound. prepchem.com
Solvent Effects and Reaction Media Influence
The selection of a solvent or reaction medium is critical in the synthesis of piperazin-2-one derivatives, as it can significantly impact reaction rates, yields, and the formation of byproducts. In acylation reactions, aprotic solvents are generally preferred. For the synthesis of the related compound N-(4-Iodobenzoyl)piperidine, triethylamine is used not only as a solvent but also as a base to neutralize the hydrochloric acid formed during the reaction. prepchem.com
In the synthesis of related piperazine-2,5-diones, different base/solvent systems have been explored. For instance, a potassium carbonate/dimethylformamide (K2CO3/DMF) system was found to be ideal for certain condensation reactions, whereas substituting DMF with acetone (B3395972) led to highly variable reaction times and diastereomeric ratios. csu.edu.au This highlights the profound influence of the solvent's properties, such as polarity and boiling point, on the reaction outcome. For specialized applications, alternative media like deep eutectic solvents (DES), such as a glucose-urea mixture, have been successfully employed in the synthesis of piperidin-4-one derivatives, presenting an environmentally benign option. asianpubs.org
The choice of solvent is also paramount in radiolabeling procedures. Studies on isotopic exchange reactions for similar structures have evaluated a range of organic media, including acetone, dimethylformamide (DMF), ethanol, and ethyl acetate, with each solvent demonstrating a different efficiency for the radiolabeling process. researchgate.netiaea.org
Table 1: Influence of Solvent Systems on Piperazine(-one) Synthesis
| Reaction Type | Solvent/System | Observation | Reference |
|---|---|---|---|
| Acylation | Triethylamine | Acts as both solvent and acid scavenger. | prepchem.com |
| Condensation | K2CO3 / DMF | Considered the ideal system for consistent yields. | csu.edu.au |
| Condensation | K2CO3 / Acetone | Resulted in variable reaction times and ratios. | csu.edu.au |
| Isotopic Exchange | DMF, Ethanol | Reaction yield is highly dependent on the solvent. | researchgate.netiaea.org |
| Mannich Reaction | Glucose-Urea (DES) | Effective and environmentally friendly medium. | asianpubs.org |
Temperature and Stoichiometric Considerations
Reaction temperature and the molar ratios of reactants are fundamental parameters that must be precisely controlled to optimize the synthesis of this compound. For the acylation of piperidine with 4-iodobenzoyl chloride, the reaction is initiated at a low temperature (0°C) during the portionwise addition of the acid chloride, followed by stirring at room temperature to ensure the completion of the reaction. prepchem.com For other related piperazinone syntheses, elevated temperatures, such as 80°C, have been utilized to drive condensation reactions. csu.edu.au
Temperature plays an even more critical role in radiosynthesis. In isotopic exchange reactions, the labeling yield is strongly temperature-dependent. For example, in the radioiodination of a pyridazine (B1198779) derivative, the maximum radiochemical yield (92%) was achieved by heating the reaction mixture to 160°C in DMF. researchgate.netiaea.org
Stoichiometry is equally important. In the synthesis of N-(4-Iodobenzoyl)piperidine, specific molar ratios of 4-iodobenzoyl chloride to piperidine are used to maximize yield. prepchem.com In the context of isotopic labeling via exchange reactions, the substrate-to-radioiodine molar ratio directly influences the labeling yield. A theoretical 1:1 molar ratio can produce a 50% yield, while increasing the substrate excess to a 20:1 ratio can push the yield to over 95%, although this comes at the cost of lower specific activity. pharmacylibrary.com
Table 2: Temperature and Stoichiometric Effects in Synthesis
| Reaction Type | Parameter | Condition | Outcome | Reference |
|---|---|---|---|---|
| Acylation | Temperature | 0°C to Room Temp. | Controlled reaction progression. | prepchem.com |
| Condensation | Temperature | 80°C | Drives reaction to completion. | csu.edu.au |
| Isotopic Exchange | Temperature | 160°C (in DMF) | Achieved maximum radiochemical yield (92%). | researchgate.netiaea.org |
| Isotopic Exchange | Stoichiometry (Substrate:¹²⁵I) | 1:1 | ~50% labeling yield. | pharmacylibrary.com |
| Isotopic Exchange | Stoichiometry (Substrate:¹²⁵I) | 20:1 | >95% labeling yield. | pharmacylibrary.com |
Catalytic Approaches in Synthesis
Catalysis offers powerful routes to enhance the efficiency, selectivity, and scope of piperazine and piperazinone synthesis. While the direct acylation to form this compound may not always require a catalyst beyond a basic promoter, the formation of the core piperazine ring and its subsequent modifications often benefit from catalytic methods. prepchem.com
Various catalytic systems have been developed for piperazine synthesis, including intermolecular and intramolecular cyclization processes using catalysts like Cu-Ni-Cr or zeolite-based catalysts such as Co/H-ZSM-5. researchgate.net For the modification of the pre-formed piperazine ring, modern techniques like photoredox catalysis using iridium complexes (e.g., Ir(ppy)₃) or copper-catalyzed C-H functionalization have emerged as powerful tools. nsf.govmdpi.com In the synthesis of complex piperazine-containing drugs, catalytic hydrogenation using palladium on carbon (Pd/C) is a common step for the reduction of nitro groups or the removal of protecting groups. mdpi.comgoogle.com
Specifically for radioiodination, copper salts, particularly Cu(I) and Cu(II), are known to catalyze nucleophilic halogen exchange reactions, facilitating the incorporation of radioactive iodine isotopes. nih.gov
Isotopic Labeling and Radiosynthesis of Iodine Analogues (e.g., with ¹²³I, ¹²⁵I)
The synthesis of radioiodinated analogues of this compound is crucial for its use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT). The introduction of iodine isotopes such as ¹²³I or ¹²⁵I onto the benzoyl ring is typically achieved in the final steps of the synthesis.
Electrophilic Iodination Techniques
Electrophilic iodination involves the reaction of an electron-rich aromatic precursor with an electrophilic source of radioactive iodine. This method often requires an activating group on the aromatic ring and an oxidizing agent to generate the reactive iodinating species, such as the hydrated iodonium (B1229267) ion (H₂OI⁺). pharmacylibrary.com
Common oxidizing agents used for this purpose include Chloramine-T, N-chlorosuccinimide (NCS), and solid-phase reagents like Iodo-Gen® and IODO-BEADS®. pharmacylibrary.comnih.gov The Iodo-Gen method involves plating the oxidizing agent onto the reaction vessel, to which the precursor and radioiodide are added. pharmacylibrary.com This solid-phase approach offers milder reaction conditions compared to soluble agents. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can also be used in conjunction with elemental iodine to generate a potent electrophilic iodine species for the iodination of aromatic compounds. nih.gov
Iododestannylation and Related Methods
Iododestannylation is one of the most widely used and reliable methods for radioiodination. This reaction involves the electrophilic substitution of a trialkylstannyl group (e.g., tributyltin or trimethyltin) on the aromatic ring with a radioiodine atom. nih.gov The key advantage of this method is its regioselectivity, as the tin group is placed at the precise location desired for iodination.
The synthesis of a [¹²³I]-labeled molecule containing a 4-(3-iodobenzoyl)piperazine structure has been successfully achieved via the iododestannylation of the corresponding tributylstannyl precursor. nih.gov The reaction typically proceeds rapidly at room temperature in the presence of a mild oxidizing agent like N-chlorosuccinimide (NCS). nih.gov Similarly, radioiodinated piperazine derivatives have been prepared from tributyltin precursors with high yields for use as sigma receptor imaging ligands. nih.gov A related, though less common, technique is iododethalliation, which uses a thallium precursor. nih.gov
Isotopic Exchange Reactions
Isotopic exchange reactions provide a direct route to radioiodinated compounds by swapping a non-radioactive iodine atom on the molecule with a radioactive one (e.g., ¹²⁵I for ¹²⁷I). pharmacylibrary.com This method is particularly suitable for this compound, which already contains a stable iodine atom.
These reactions are often driven by high temperatures and can be facilitated by catalysts. researchgate.netiaea.org For instance, copper-assisted isotopic exchange has been shown to be effective. nih.gov The reaction kinetics are highly dependent on the solvent and temperature, with studies showing that activation energies can be lowered by using a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), which improves the transfer of the radioiodide into the organic phase. researchgate.netiaea.org While straightforward, a key consideration for this method is the resulting specific activity, which can be lower than that achieved with "no-carrier-added" methods like iododestannylation, as the final product is a mixture of the radiolabeled and non-radiolabeled compound. pharmacylibrary.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
The definitive assignment of the molecular structure in solution relies on a suite of NMR experiments.
Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY)To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aromatic and piperazinone rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 4-iodobenzoyl group to the nitrogen atom of the piperazinone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS analysis is critical for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, the exact molecular formula (C₁₁H₁₁IN₂O₂) can be verified. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information, identifying characteristic losses such as the iodine atom or cleavage of the benzoyl group.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization
An FT-IR spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the lactam, the C-H stretches of the aromatic and aliphatic portions, and, most importantly, two distinct C=O (carbonyl) stretching frequencies corresponding to the amide and the lactam groups.
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study would provide the ultimate proof of structure by determining the precise arrangement of atoms in the solid state. This analysis would yield detailed information on bond lengths, bond angles, and the conformation of the piperazin-2-one (B30754) ring (e.g., chair, boat, or twist-boat). It would also reveal the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Without access to peer-reviewed, published research containing this specific experimental data for 4-(4-Iodobenzoyl)piperazin-2-one, any attempt to write the requested detailed article would be speculative and fall short of the required scientific accuracy. The generation of the requested content must await the publication of primary research on this compound.
Advanced Spectroscopic and Structural Analysis of this compound
Detailed structural and spectroscopic data for the chemical compound this compound are not available in the public domain based on a comprehensive search of scientific literature. Therefore, a detailed analysis of its molecular conformation, stereochemistry, crystal packing, and potential polymorphism cannot be provided at this time.
Furthermore, the study of crystal packing reveals the intricate network of non-covalent interactions that govern the assembly of molecules into a crystalline lattice. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are critical in determining the physical properties of a solid, such as its melting point, solubility, and stability.
In the absence of experimental data for this compound, a detailed discussion of these structural features would be purely speculative. The presence of a piperazin-2-one ring suggests the possibility of various conformations, such as chair, boat, or twist-boat, which would be influenced by the bulky 4-iodobenzoyl substituent. The amide and carbonyl groups within the piperazinone ring, along with the iodine atom on the benzoyl moiety, provide potential sites for a range of intermolecular interactions.
Conformational polymorphism, the ability of a compound to exist in more than one crystal structure, is also a possibility that can only be investigated through experimental crystallographic studies. Different polymorphs can exhibit distinct physical properties, making their identification and characterization of significant interest.
A thorough review of available scientific databases and literature has not yielded any specific studies reporting the synthesis and detailed structural characterization of this compound. Research on related piperazine (B1678402) and piperazinone derivatives is available, but this information cannot be directly extrapolated to the specific compound of interest.
Until dedicated research on this compound is conducted and published, a scientifically accurate and detailed article on its advanced spectroscopic and structural characteristics cannot be generated.
Mechanistic Investigations of Reactions Involving 4 4 Iodobenzoyl Piperazin 2 One
Elucidation of Amide Bond Formation Mechanisms
The synthesis of 4-(4-Iodobenzoyl)piperazin-2-one is fundamentally an amide bond forming reaction between piperazin-2-one (B30754) and an activated derivative of 4-iodobenzoic acid, typically 4-iodobenzoyl chloride. The generally accepted mechanism for this acylation is a nucleophilic acyl substitution.
The reaction commences with the nucleophilic attack of the secondary amine nitrogen of the piperazin-2-one ring on the electrophilic carbonyl carbon of 4-iodobenzoyl chloride. This step proceeds through a tetrahedral intermediate. The presence of a base, such as triethylamine (B128534), is crucial. nih.gov It serves to deprotonate the piperazin-2-one nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride leaving group and the formation of the stable amide bond, yielding this compound.
Alternative methods for amide bond formation, while not specifically documented for this compound, could involve the use of various coupling reagents. luxembourg-bio.comunimi.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to minimize side reactions and reduce the potential for racemization if chiral centers are present. luxembourg-bio.comresearchgate.net
The choice of solvent and reaction temperature also plays a significant role in the efficiency of the amide bond formation. Aprotic solvents like methylene (B1212753) chloride or dimethylformamide are commonly employed to dissolve the reactants and facilitate the reaction. nih.gov
Understanding Iodination and Deiodination Pathways
The iodine atom on the benzoyl moiety of this compound is a key feature, influencing its reactivity and potential applications, for instance in the synthesis of radiolabeled compounds. The introduction of this iodine atom is typically achieved by using a pre-iodinated starting material like 4-iodobenzoic acid or its derivatives.
Deiodination, the removal of the iodine atom, can occur under various conditions. Enzymatic deiodination is a known metabolic pathway for iodinated aromatic compounds in biological systems, often catalyzed by deiodinases or cytochrome P450 enzymes. Chemical deiodination can also be achieved. For example, reductive dehalogenation can be accomplished using various reducing agents. The stability of the carbon-iodine bond can be influenced by the electronic nature of the rest of the molecule and the reaction environment.
Reactivity Profiling in Various Chemical Environments
The reactivity of this compound is characterized by the functional groups present: the amide, the piperazinone ring, and the iodophenyl group. The amide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into piperazin-2-one and 4-iodobenzoic acid.
The piperazin-2-one ring itself can participate in various reactions. For instance, studies on similar piperazin-2-one structures have shown that they can react with reagents like triethyl phosphite (B83602) in the presence of phosphoryl chloride, leading to the formation of bisphosphonates. This indicates the potential for reactions involving the carbonyl group and the adjacent methylene bridge of the piperazinone ring.
The iodophenyl group offers a site for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it a good leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the benzoyl ring, providing a pathway to a diverse range of derivatives.
Computational and Theoretical Studies of Reaction Transition States and Intermediates
While specific computational studies on this compound are not extensively documented in the literature, the principles of computational chemistry can provide significant insights into its reaction mechanisms. Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of the amide bond formation. Such studies can elucidate the energy barriers for the reaction and provide a more detailed picture of the reaction pathway, including the structure of the tetrahedral intermediate.
Molecular docking and molecular dynamics simulations could be used to investigate the interactions of this compound with biological targets. These computational methods can predict the binding affinity and binding mode of the molecule within the active site of a protein, which is crucial for understanding its potential pharmacological activity. For example, similar computational studies have been performed on other piperazine-containing compounds to understand their interactions with receptors.
Furthermore, computational models can be used to study the properties of the iodinated phenyl ring. Calculations can predict the charge distribution on the molecule, the strength of the carbon-iodine bond, and the susceptibility of different sites to nucleophilic or electrophilic attack. This information is valuable for predicting the outcomes of various chemical transformations and for designing new derivatives with desired properties.
Structure Activity Relationship Sar Studies of 4 4 Iodobenzoyl Piperazin 2 One and Its Derivatives
Impact of Substituent Modifications on Molecular Interactions
The biological profile of 4-(4-iodobenzoyl)piperazin-2-one analogs can be significantly altered by modifying its chemical structure. These modifications can influence the compound's affinity for its biological targets, as well as its pharmacokinetic properties. The piperazine (B1678402) scaffold is recognized as a "privileged structure" in drug discovery due to its prevalence in biologically active compounds across various therapeutic areas. nih.gov
Modifications to the 4-iodobenzoyl portion of the molecule have a profound impact on its biological activity. The nature and position of the halogen substituent on the benzoyl ring are key determinants of the compound's interaction with its biological targets.
Research on related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines has shown that both the type of halogen and its position on the phenyl ring influence the supramolecular assembly of these compounds in the solid state, which can be indicative of their interaction patterns in a biological environment. iucr.org For instance, the substitution pattern on the benzoyl ring affects the hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition.
In a series of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, the following observations were made:
1-(4-Fluorobenzoyl)-4-(2-methoxyphenyl)piperazine molecules are linked into a chain of rings through a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. iucr.org
1-(4-Chlorobenzoyl)-4-(2-methoxyphenyl)piperazine exhibits a complex three-dimensional assembly generated by six C—H⋯O and two C—H⋯π(arene) hydrogen bonds. iucr.org
1-(4-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine forms a two-dimensional assembly through three C—H⋯O and one C—H⋯π(arene) hydrogen bond. iucr.org
1-(4-Iodobenzoyl)-4-(2-methoxyphenyl)piperazine molecules are linked into simple chains by a single C—H⋯O hydrogen bond. iucr.org In contrast, the isomeric 3-iodobenzoyl analogue generates a two-dimensional assembly through a combination of four C—H⋯O and two C—H⋯π(arene) hydrogen bonds. iucr.org
The 2-fluorobenzoyl analogue also forms simple chains via a single C—H⋯O hydrogen bond. iucr.org
The replacement of the 4-iodobenzoyl group with other aryl moieties, such as a 2-naphthylmethyl group, has been shown to produce potent ligands for sigma sites in other piperazine series. nih.gov This suggests that the exploration of different aromatic systems could lead to derivatives with novel biological activities.
Table 1: Impact of Halogen and Positional Isomer Substitution on the Benzoyl Ring of Piperazine Derivatives
| Compound/Modification | Key Findings on Molecular Interactions | Reference |
|---|---|---|
| Positional Isomers of Iodine | ||
| 1-(4-Iodobenzoyl) analog | Forms simple chains via a single C—H⋯O hydrogen bond. | iucr.org |
| 1-(3-Iodobenzoyl) analog | Generates a two-dimensional assembly through four C—H⋯O and two C—H⋯π(arene) hydrogen bonds. | iucr.org |
| 1-(2-Iodobenzoyl) analog | Participates in a complex three-dimensional network via C—H⋯O and C—H⋯π(arene) hydrogen bonds, augmented by π–π stacking and an I⋯N halogen bond. | nih.gov |
| Different Halogens (at position 4) | ||
| 1-(4-Fluorobenzoyl) analog | Linked into a chain of rings by C—H⋯O and C—H⋯π(arene) hydrogen bonds. | iucr.org |
| 1-(4-Chlorobenzoyl) analog | Forms a three-dimensional assembly through six C—H⋯O and two C—H⋯π(arene) hydrogen bonds. | iucr.org |
| 1-(4-Bromobenzoyl) analog | Creates a two-dimensional assembly via three C—H⋯O and one C—H⋯π(arene) hydrogen bond. | iucr.org |
| Other Aryl Groups | ||
| 1-(2-Naphthylmethyl) analog | Replacement of the benzoyl moiety with a naphthylmethyl group led to potent sigma site ligands. | nih.gov |
The piperazin-2-one (B30754) ring is another key site for structural modifications to modulate biological activity. Substitutions on the nitrogen and carbon atoms of this ring, as well as alterations in the ring size, can significantly influence the compound's properties.
C-Substitution: The introduction of substituents on the carbon atoms of the piperazine ring can create chiral centers and influence the conformational preferences of the ring. A study on 2-substituted piperazines highlighted that these modifications can lead to a preference for an axial conformation, which in turn affects the orientation of other functional groups and their binding to receptors. nih.gov
Table 2: Effects of Modifications on the Piperazin-2-one Ring
| Modification Type | Example/Observation | Impact on Activity/Properties | Reference |
|---|---|---|---|
| N-Substitution | 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | Various N-substituents led to potent analgesic activity. | nih.gov |
| General N-substituted piperazines | Affects lipophilicity and interaction with binding sites. | nih.gov | |
| C-Substitution | 2-substituted piperazines | Can induce a preference for an axial conformation, influencing receptor binding. | nih.gov |
| Ring Size/Scaffold Variation | Replacement with morpholine (B109124) or pyrrolidine | Resulted in a significant decrease in cytotoxic activity in other series. | nih.gov |
| Expansion to homopiperazine | Can influence antitumor activity in related compounds. | nih.gov |
Conformational Analysis and its Influence on Biological Activity
The conformational preferences of substituted piperazines can have a direct impact on their biological function. For some 1-acyl 2-substituted piperazines, an axial conformation was found to be preferred. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the structure of other biologically active molecules, thereby influencing receptor binding. nih.gov Molecular modeling studies have been used to confirm that specific enantiomers of piperazine derivatives can bind to receptors with key atoms colocalized with those of known ligands. nih.gov
Intermolecular Interactions and Binding Site Recognition
The ability of this compound derivatives to recognize and bind to their biological targets is governed by a network of intermolecular interactions. These include hydrogen bonds, halogen bonds, and other non-covalent forces.
Hydrogen bonding is a critical element in the supramolecular assembly and biological interactions of piperazine-containing compounds. nih.govnih.gov In the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, molecules are linked into a complex three-dimensional network by a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. nih.gov
In a series of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, the nature and pattern of hydrogen bonding were found to vary with the halogen substituent and its position on the benzoyl ring. iucr.org For example, the 4-iodo derivative forms simple chains through C—H⋯O hydrogen bonds, while the 3-iodo isomer forms a more complex two-dimensional sheet. iucr.org These findings highlight the subtle yet significant role of the substitution pattern in dictating the intermolecular hydrogen bonding networks, which are fundamental for the recognition and binding at a biological target. The piperazine nitrogen atoms and the carbonyl oxygen of the benzoyl group are key participants in these hydrogen bonding interactions. iucr.orgnih.gov
Halogen Bonding Interactions
The iodine atom in this compound and its derivatives plays a significant role in molecular interactions through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site.
Hydrophobic and π-Stacking Interactions
Hydrophobic and π-stacking interactions are crucial for the binding of this compound derivatives to their biological targets. The aromatic rings in these molecules, specifically the iodobenzoyl group and other aryl substituents, are key contributors to these interactions.
Key Findings on Hydrophobic and π-Stacking Interactions:
Hydrophobic Pockets: The hydrophobic regions of these molecules, such as the phenyl rings, can fit into hydrophobic pockets of target proteins. nih.gov For example, in a study of piperidine (B6355638)/piperazine-based compounds, the two aromatic rings were found to create necessary hydrophobic interactions within two sub-pockets of the sigma receptor. nih.gov
Influence of Substituents: The nature and position of substituents on the aromatic rings can modulate the strength of these interactions. For instance, the presence of a fluorine atom or a hydroxyl group on the phenyl rings can alter the hydrophobic interactions and potentially lead to a loss of affinity. nih.gov
Combined Interactions: The supramolecular assembly of these compounds is often a result of a combination of different non-covalent interactions, including C-H···π(arene) hydrogen bonds and π-π stacking. nih.govnih.gov In some derivatives, these interactions can link molecules into one-, two-, or three-dimensional networks. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com These methods are instrumental in drug discovery for designing new molecules with improved potency and selectivity. nih.gov
Development of Predictive Models
The development of predictive QSAR models involves establishing a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological activities. biointerfaceresearch.comwalisongo.ac.id
The process typically involves the following steps:
Data Set Selection: A series of compounds with known biological activities is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. walisongo.ac.id
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the activity. biointerfaceresearch.comnih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. biointerfaceresearch.comnih.gov
Predictive QSAR models have been successfully developed for various classes of piperazine derivatives. nih.gov For example, statistically significant 2D-QSAR models have been developed for aryl alkanol piperazine derivatives with antidepressant activities. nih.gov These models help in identifying the key descriptors that influence the biological activity. nih.gov
Identification of Key Structural Features for Activity
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model serves as a 3D query to search for new compounds with similar features. youtube.com
Key structural features often identified through these studies include:
Hydrogen Bond Acceptors and Donors: These are crucial for forming specific interactions with the target protein.
Hydrophobic Groups: Aromatic rings and alkyl chains often fit into hydrophobic pockets of the receptor. nih.gov
Aromatic Rings: These can participate in π-stacking interactions. nih.govrsc.org
Positive Ionizable Centers: A nitrogen atom in the piperazine ring can be protonated and interact with negatively charged residues in the binding site. nih.gov
For instance, a five-point pharmacophore model for a series of Bcr-Abl kinase inhibitors identified a hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as key features. nih.gov Similarly, for a set of PDE4B inhibitors, a five-point pharmacophore model was developed that yielded a statistically significant 3D-QSAR model. nih.gov The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of the regions where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and various molecular properties of 4-(4-iodobenzoyl)piperazin-2-one. These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
The energy landscape of the molecule can be mapped by calculating the relative energies of different conformers. This landscape helps in identifying the most stable, low-energy conformations that are likely to be populated under physiological conditions. The presence of the bulky iodo-substituted benzoyl group can significantly influence the conformational equilibrium.
Table 1: Illustrative Conformational Analysis Data for a Piperazine (B1678402) Derivative
| Conformer | Dihedral Angle (°) (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |
| Axial | 10 | 0.00 | 75 |
| Equatorial | 170 | 1.50 | 25 |
Note: This table is illustrative and based on general findings for similar piperazine compounds, not specific experimental data for this compound.
The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map of this compound would highlight regions of negative potential, typically associated with the oxygen atoms of the carbonyl groups and the nitrogen atom of the piperazinone ring, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom on the secondary amine of the piperazinone ring would exhibit a positive potential, indicating its role as a hydrogen bond donor. The iodine atom, due to its electronegativity and polarizability, would also contribute to the complexity of the electrostatic surface, potentially participating in halogen bonding.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations of this compound in an aqueous environment would reveal its conformational flexibility and how it interacts with surrounding water molecules. nitech.ac.jp These simulations can track the fluctuations of the piperazinone ring and the rotation of the benzoyl group, providing a more realistic picture of the molecule's accessible conformations in solution. nitech.ac.jp Furthermore, MD simulations can characterize the hydration shell around the molecule, identifying key water molecules that form stable hydrogen bonds with the solute.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or a nucleic acid. mdpi.comresearchgate.net These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.comresearchgate.net
For this compound, molecular docking could be employed to screen for potential biological targets. Based on the structural motifs present in the molecule, such as the piperazine and iodobenzamide moieties, it has been suggested that similar compounds may interact with targets like melanin (B1238610) or sigma (σ) receptors. nih.gov Docking studies could help identify specific binding pockets on these or other proteins where the molecule fits favorably. mdpi.com The process involves computationally placing the ligand into various possible binding sites of a receptor and scoring the interactions. researchgate.net
Once a putative binding site is identified, molecular docking can further characterize the specific interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely involve hydrogen bonds between the carbonyl oxygen and amide hydrogen of the piperazinone ring and amino acid residues in the binding pocket. The iodophenyl group could engage in hydrophobic interactions or halogen bonds, further anchoring the ligand. The binding affinity, often estimated as a docking score or free energy of binding, provides a qualitative measure of how strongly the ligand binds to the target. nih.gov
Table 2: Illustrative Molecular Docking Results for a Piperazine-based Inhibitor
| Target Protein | Putative Binding Site Residues | Key Interactions | Predicted Binding Affinity (kcal/mol) |
| Tyrosinase | His244, His259, Val283 | Hydrogen bond, Hydrophobic | -8.5 |
| Sigma-1 Receptor | Asp127, Tyr173, Trp164 | Hydrogen bond, Pi-pi stacking | -9.2 |
Note: This table is for illustrative purposes and shows the type of data obtained from molecular docking studies on similar compounds. It does not represent actual experimental results for this compound.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Iodobenzoyl)piperazin-2-one, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound can be optimized using a two-step approach:
Acylation of Piperazin-2-one : React piperazin-2-one with 4-iodobenzoyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Use a tertiary organic base (e.g., triethylamine or N-ethyl diisopropylamine) to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane).
Yield Optimization : Increase equivalents of 4-iodobenzoyl chloride (1.2–1.5 eq) and extend reaction time (12–24 hours). For scalability, replace batch reactors with flow chemistry setups to enhance mixing and heat transfer .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Confirm the presence of the piperazin-2-one ring (δ 3.5–4.5 ppm for CH2 groups) and aromatic protons from the iodobenzoyl moiety (δ 7.2–8.0 ppm, doublets).
- ¹³C NMR : Identify the carbonyl signal (δ ~165 ppm for the benzoyl group) and iodine-substituted aromatic carbons (δ ~95 ppm for C-I coupling) .
- FT-IR : Detect the amide carbonyl stretch (1640–1680 cm⁻¹) and aromatic C-H bending (690–900 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 357.03 (C₁₁H₁₀IN₂O₂⁺). High-resolution mass spectrometry (HRMS) confirms the molecular formula within 3 ppm error .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Methodological Answer:
- Solubility : Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4). Shake at 25°C for 24 hours, then centrifuge (10,000 rpm) and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~270 nm) .
- Stability :
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with MDM2 for cancer therapy applications?
Methodological Answer:
- Protein Preparation : Retrieve MDM2’s crystal structure (PDB ID: 1T4E). Remove water molecules and add polar hydrogens using tools like AutoDock Tools.
- Ligand Preparation : Generate 3D coordinates for this compound and optimize geometry with Gaussian (B3LYP/6-31G*).
- Docking : Use GOLD or AutoDock Vina. Set the binding site to residues Leu54, Leu57, and Trp91. Validate with Nutlin-3 (known MDM2 inhibitor) as a positive control .
- Analysis : Prioritize poses with hydrogen bonds to His96 and hydrophobic interactions with Phe55. Compare binding affinity (ΔG) to Nutlin-3 (ΔG ≈ −9.5 kcal/mol) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Data Harmonization : Normalize IC50 values across studies using a reference compound (e.g., doxorubicin) tested in parallel.
- Assay Variability Control :
- Use isogenic cell lines to minimize genetic drift effects.
- Standardize incubation time (72 hours) and serum concentration (10% FBS).
- Mechanistic Studies : Perform competitive binding assays (SPR or ITC) to validate target engagement. Cross-check with siRNA knockdown of MDM2 to confirm on-target effects .
Q. How can ring puckering analysis explain conformational flexibility in the piperazin-2-one core?
Methodological Answer:
- Crystallography : Solve the X-ray structure (resolution ≤1.0 Å) to determine bond lengths and angles. Use Cremer-Pople parameters to quantify puckering amplitude (q) and phase angle (θ) .
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level. Compare energy barriers between chair, boat, and twist-boat conformers.
- NMR Dynamics : Perform variable-temperature ¹H NMR (25–60°C) to detect coalescence of diastereotopic protons, indicating ring inversion .
Q. What methodologies enable structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
Q. How can crystallographic data guide polymorph screening for this compound?
Methodological Answer:
- Polymorph Generation : Use solvent evaporation (ethanol, acetone) and slurry conversion (heptane/toluene).
- SC-XRD : Compare unit cell parameters (e.g., Form I: monoclinic P2₁/c vs. Form II: orthorhombic Pbca). Analyze hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .
- Stability Ranking : Perform DSC to identify the thermodynamically stable form (higher melting point). Accelerated stability testing (40°C/75% RH) confirms shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
